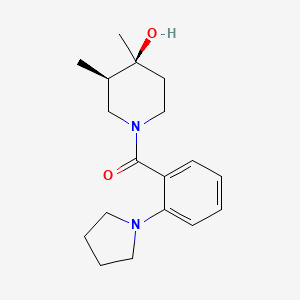

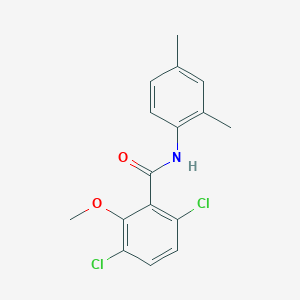

3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound's distinctive characteristics, such as its molecular framework and reactivity, offer a broad scope for exploration in molecular design, synthesis strategies, and property analysis.

Synthesis Analysis

The synthesis of compounds closely related to "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" typically involves acylation reactions and precise control over functional group transformations. For instance, a method described for synthesizing a related compound utilized acylation of an amino compound with a benzoyl chloride derivative in a suitable solvent like THF, showcasing the foundational strategies employed in synthesizing such complex molecules (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure determinations, often employing X-ray crystallography and DFT calculations, reveal intricate details about the spatial arrangement of atoms within these compounds. Studies on similar molecules have shown that intermolecular interactions, such as dimerization and crystal packing, can influence molecular geometry, especially concerning bond lengths, angles, and dihedral angles, highlighting the complex nature of these molecules' 3D configurations (Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity of "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" can be inferred from related compounds, which undergo various chemical reactions based on their functional groups. For example, tritium labeling studies on benzamide functionalities reveal the intricacies of substituent effects on molecular reactivity and highlight the compound's capacity for undergoing isotopic exchange reactions, offering insights into its chemical behavior (Hong et al., 2015).

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Structural Analysis

Research on compounds like N-3-hydroxyphenyl-4-methoxybenzamide highlights the significance of intermolecular interactions and their influence on molecular geometry, emphasizing the role of crystal packing and dimerization in determining the dihedral angles and rotational conformation of aromatic rings. This suggests that "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" could similarly be studied for its molecular structure and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in drug design or material science (Karabulut et al., 2014).

Pharmacological Potential

The exploration of methoxybenzamide derivatives, such as 3-methoxybenzamide, for their pharmacological properties, such as inhibition of the bacterial cell division protein FtsZ, suggests that structurally related compounds like "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" may possess antibacterial or other biologically relevant activities. This line of research indicates the potential of such compounds in developing new therapeutic agents with improved pharmaceutical properties (Haydon et al., 2010).

Environmental Applications

The catalytic reduction of methoxychlor, a pesticide, at carbon and silver cathodes, showcases the environmental applications of methoxy-substituted compounds. By extension, "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" could be relevant in environmental chemistry, particularly in the degradation of pollutants or the design of catalytic processes for cleaner chemical reactions (McGuire & Peters, 2016).

Eigenschaften

IUPAC Name |

3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-9-4-7-13(10(2)8-9)19-16(20)14-11(17)5-6-12(18)15(14)21-3/h4-8H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYGHJZQDHRZFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)